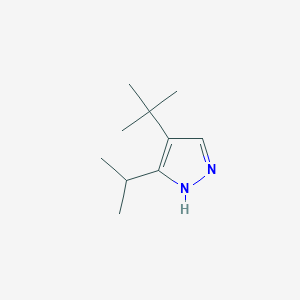
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol is an organic compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazoline ring. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products:
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the oxazolidine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various oxazoline-based ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as improved thermal stability and mechanical strength.
作用機序
The mechanism of action of 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The pathways involved in its biological activities are still under investigation, with studies focusing on its potential to inhibit microbial growth by disrupting cell membrane integrity.
類似化合物との比較
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be compared with other oxazoline derivatives, such as:
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound has an aniline group instead of a hydroxyl group, leading to different reactivity and applications.
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenylamine: This compound features a phenylamine group, which imparts distinct chemical properties and uses.
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: This compound contains two oxazoline rings, making it useful as a bidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of the oxazoline ring and hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-8-7(2,3)4-10-6/h5,9H,4H2,1-3H3 |
InChIキー |
SUWXWZNHYXGPMK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(CO1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
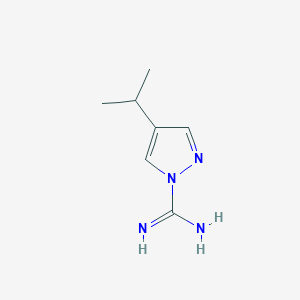
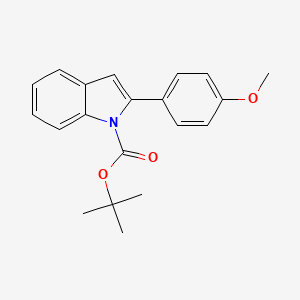
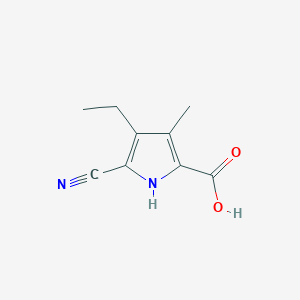

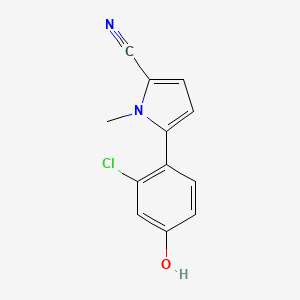

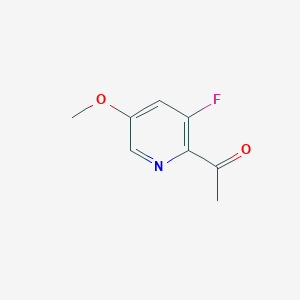
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)

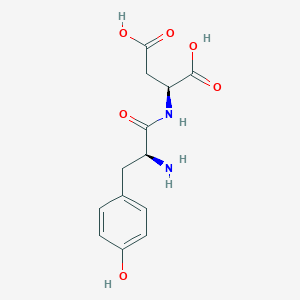
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
